Protodeboronation Kinetics: Thiophene-2-boronic Acid Versus Phenylboronic Acid and Thiophene-3-boronic Acid
The relative rate of protodeboronation (C–B bond cleavage) at 70 °C for thiophene-2-boronic acid is 7.1 × 10³ times faster than that of phenylboronic acid [1]. Conversely, thiophene-3-boronic acid undergoes protodeboronation at a rate 8.5 × 10⁵ times that of phenylboronic acid [1].
| Evidence Dimension | Relative rate of protodeboronation (C–B bond cleavage kinetics) |
|---|---|
| Target Compound Data | 7.1 × 10³ relative to phenylboronic acid |
| Comparator Or Baseline | Phenylboronic acid: 1.0 (baseline); Thiophene-3-boronic acid: 8.5 × 10⁵ relative to phenylboronic acid |
| Quantified Difference | Thiophene-2-boronic acid is 7,100× faster than phenylboronic acid; thiophene-3-boronic acid is 850,000× faster than phenylboronic acid — a ~120-fold difference between the 2- and 3-isomers |
| Conditions | Extrapolated rates at 70 °C; aqueous/protic medium |
Why This Matters
This quantitative difference dictates reagent excess requirements and precludes batch-scale substitution of the 3-isomer in protocols optimized for the 2-isomer without substantial yield loss.
- [1] Brown, R. D., Buchanan, A. S., & Humffray, A. A. (1965). Protodeboronation of thiophenboronic acids. Australian Journal of Chemistry, 18(10), 1521–1525. View Source
